1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a brominated furan ring attached to a triazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the bromination of furan followed by the formation of the triazole ring. One common method includes the reaction of 5-bromofuran-2-carbaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to form the triazole ring .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions such as those using readily available starting materials and efficient catalytic processes to ensure high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the furan ring can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild bases.
Cyclization Reactions: Catalysts such as palladium or iridium complexes are often used under mild conditions to facilitate cyclization.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Cyclization Products: Complex heterocyclic compounds with potential biological activity can be synthesized.
Wissenschaftliche Forschungsanwendungen
1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and novel heterocycles.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The brominated furan and triazole moieties are thought to play crucial roles in binding to these targets and exerting their effects .
Vergleich Mit ähnlichen Verbindungen
1-[(5-Bromofuran-2-yl)methyl]pyrrolidine: This compound shares the brominated furan moiety but differs in the attached heterocycle.
2-(5-Bromofuran-2-yl)[1,3]thiazolo[4,5-b]pyridine: Another compound with a brominated furan ring, but with a different heterocyclic system.
Uniqueness: 1-[(5-Bromofuran-2-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to the combination of the brominated furan and triazole moieties, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C7H7BrN4O |
---|---|
Molekulargewicht |
243.06 g/mol |
IUPAC-Name |
1-[(5-bromofuran-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H7BrN4O/c8-6-2-1-5(13-6)3-12-4-10-7(9)11-12/h1-2,4H,3H2,(H2,9,11) |
InChI-Schlüssel |
XQLCUPOSODPYEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC(=C1)Br)CN2C=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.